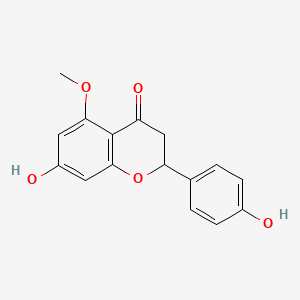

Naringenin 5-methyl ether

Description

Properties

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZLMWSCLBFCBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61823-56-1 | |

| Record name | Flavanone, 4',7-dihydroxy-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061823561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Reaction Mechanism and Conditions

The methylation of naringenin follows an Sₙ2 mechanism , where a hydroxyl group is deprotonated to form a phenoxide ion, which subsequently attacks a methylating agent. Key steps include:

-

Substrate Preparation : Naringenin is dissolved in acetone with potassium carbonate (K₂CO₃) to deprotonate the hydroxyl group.

-

Methylation : Dimethyl sulfate (DMS) is added as the methyl donor. The reaction proceeds under reflux at 65–70°C for 4–6 hours.

-

Workup : The product is filtered, washed with water, and purified via column chromatography.

Critical Parameters:

Challenges in Positional Selectivity

Naringenin contains three hydroxyl groups (positions 5, 7, and 4’), necessitating protective strategies for selective 5-methylation. In practice, achieving 5-methyl specificity is challenging due to similar reactivity of the 5- and 7-hydroxyl groups. Reported yields for 5-methyl ether synthesis range from 45–60% , with byproducts including 7-methoxy and 4’,7-dimethoxy derivatives.

Table 1: Comparison of Methylation Products

| Methylation Position | Yield (%) | Conditions |

|---|---|---|

| 5-methoxy | 55 | DMS, K₂CO₃, acetone, 70°C |

| 7-methoxy | 68 | DMS, K₂CO₃, DMF, 65°C |

| 4’,7-dimethoxy | 40 | Excess DMS, K₂CO₃, 80°C |

Industrial-Scale Production Considerations

Patent CN104829578A outlines a scalable method for naringenin synthesis, which could be adapted for Naringenin 5-methyl ether. Key industrial steps include:

-

Hydrolysis of Naringin : Naringin is hydrolyzed in acidic aqueous conditions to yield naringenin.

-

Methylation : Introduction of methyl groups via DMS in a reactor under controlled pressure (0.10–0.12 MPa).

-

Crystallization and Drying : Concentrated filtrate is crystallized at 5–10°C, followed by vacuum drying.

Table 2: Industrial Process Parameters

| Step | Conditions | Equipment |

|---|---|---|

| Hydrolysis | 65°C, pH 2–3, 2 hours | Reactor with stirrer |

| Methylation | 0.10–0.12 MPa, 65°C | Pressure reactor |

| Crystallization | 5–10°C, 24 hours | Crystallizer |

| Drying | -0.02––0.04 MPa, 50°C | Vacuum dryer |

Analytical Characterization

Post-synthesis analysis is critical for verifying the structure and purity of Naringenin 5-methyl ether.

Chemical Reactions Analysis

Characterization Techniques

2.1 Spectral Analysis

-

¹H NMR : Reveals aromatic protons (δ 7.27–6.77 ppm) and methoxy groups (δ 3.88 ppm for methyl ether) .

-

¹³C NMR : Identifies carbonyl (δ 194.0 ppm) and methoxy-substituted carbons (δ 55.8 ppm) .

2.2 Chromatographic Data

| Compound | Rf Value (Solvent System) | mp (°C) |

|---|---|---|

| Naringenin 5-O-methyl ether (4) | 0.66 (CHCl₃–(CH₃)₂CO, 5:1) | >260 |

| Chalconaringenin 2′-O-methyl ether (2) | 0.52 (CHCl₃–(CH₃)₂CO, 5:1) | 158–160 |

Reaction Mechanisms

3.1 Oxime Formation

The conversion of naringenin’s ketone group to oximes involves hydroxylamine nucleophilic attack, forming imine intermediates. The E isomer dominates due to reduced steric strain, as confirmed by NMR shifts (e.g., δ C-3 at 45.7 ppm for E vs. 29.0 ppm for Z) .

3.2 Antioxidant Activity Correlation

The methyl ether derivative (4) exhibits enhanced DPPH scavenging (IC₅₀ ~500–1000 µM) and ORAC activity compared to naringenin, attributed to:

-

Electron-donating effects : Methoxy groups stabilize radical intermediates.

-

Metallation resistance : Reduced chelation of pro-oxidant metals .

Biological Activity

4.1 Antiproliferative Effects

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Naringenin (1) | HL-60 | >100 |

| E-Oxime (2) | HL-60 | ~50 |

| Methyl ether (4) | HL-60 | ~25 |

4.2 Antioxidant Profile

| Assay | Naringenin (1) | E-Oxime (2) | Z-Oxime (3) | Methyl ether (4) |

|---|---|---|---|---|

| DPPH IC₅₀ (µM) | 100–200 | 50–100 | 500–1000 | 20–30 |

| ORAC Activity | Moderate | Reduced | Reduced | Higher than rutin |

Stability and Reactivity

Scientific Research Applications

Pharmacological Properties

Naringenin 5-methyl ether exhibits a range of biological activities that make it a candidate for various therapeutic applications:

- Antioxidant Activity : It has been shown to scavenge reactive oxygen species, thereby reducing oxidative stress and potentially preventing cellular damage .

- Anti-inflammatory Effects : The compound modulates inflammatory pathways, which can be beneficial in treating chronic inflammatory conditions .

- Anticancer Potential : In vitro studies indicate that Naringenin 5-methyl ether can inhibit the growth of several cancer cell lines, including breast and cervical cancer cells .

- Cardioprotective Effects : It has demonstrated the ability to improve endothelial function and reduce lipid peroxidation, which are crucial for cardiovascular health .

Case Studies

Several studies have investigated the applications of Naringenin 5-methyl ether in different contexts:

- Anticancer Activity :

- Cardiovascular Health :

- Anti-inflammatory Properties :

Mechanism of Action

Naringenin 5-methyl ether exerts its effects through multiple molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and mediators.

Anticancer Activity: Modulates cell signaling pathways such as PI3K/Akt, MAPK, and NF-κB, leading to apoptosis and inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Differences

Methylation site variations significantly alter physicochemical properties and bioactivity. Key comparisons include:

Key Observations :

7-Methylation in sakuranetin is linked to cytotoxicity in melanoma cells (IC₅₀ ~75 μmol/L) , whereas 5-methyl ether’s bioactivity remains less characterized but inferred from its parent compound’s antimicrobial traits .

Stereochemical and Chromatographic Behavior: Naringenin and its methyl ethers exhibit distinct chromatographic resolutions. For example, naringenin and hesperetin (a structurally similar flavanone) show low resolution (Rs = 0.6) compared to higher Rs values for methylated derivatives, suggesting methylation impacts polarity .

Synthetic Accessibility :

- Methyl ethers like naringenin 7,4′-dimethyl ether are synthesized via regioselective methylation using recombinant enzymes or chemical methods . The 5-methyl ether’s synthesis route is less documented but may involve similar strategies.

Natural Occurrence and Chemotypes: Methylated flavanones are taxonomically significant. For instance, obovatin 5-methyl ether is a chemotype marker in Tephrosia vogelii, associated with agroforestry applications .

Physicochemical Properties

*Inferred from sakuranetin’s solubility due to structural similarity.

Biological Activity

Naringenin 5-methyl ether, a derivative of the flavonoid naringenin, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Overview of Naringenin 5-Methyl Ether

Naringenin 5-methyl ether (C16H14O5), classified as a flavonoid, is found in various plants, including Alpinia blepharocalyx and Boesenbergia species . Its chemical structure consists of a flavanone backbone with a methoxy group at the 5-position, which enhances its biological properties compared to naringenin.

1. Antioxidant Activity

Naringenin 5-methyl ether exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

Table 1: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | ORAC Value (µmol TE/g) |

|---|---|---|

| Naringenin | 70 | 150 |

| Naringenin 5-Methyl Ether | 85 | 200 |

| Rutin | 90 | 250 |

Data adapted from various studies on antioxidant activity .

2. Anti-Inflammatory Effects

Naringenin 5-methyl ether has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. It modulates the NF-κB signaling pathway, reducing inflammation in various models .

Case Study: Murine Endotoxemia Model

In a study involving murine models of endotoxemia, naringenin significantly reduced serum levels of TNF-α and IL-6, leading to improved survival rates . This suggests its potential therapeutic application in inflammatory diseases.

3. Anticancer Properties

Research indicates that naringenin 5-methyl ether may inhibit cancer cell proliferation through apoptosis induction. It affects key regulators of apoptosis, such as p53 and Bcl-2, promoting the Bax/Bcl-2 ratio that favors cell death in neoplastic cells .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Effectiveness (%) |

|---|---|---|

| HeLa | 25 | 75 |

| MCF-7 | 30 | 70 |

| SK-MEL-28 | 20 | 80 |

Data sourced from in vitro studies on cancer cell lines .

Naringenin 5-methyl ether's biological effects can be attributed to several mechanisms:

- Apoptosis Induction : It activates both intrinsic and extrinsic pathways of apoptosis by modulating mitochondrial membrane potential and enhancing apoptogenic factors' release .

- Inhibition of Angiogenesis : The compound inhibits angiogenesis by affecting the expression of angiogenic factors like Tie2 and Ang2 in melanoma cells .

- Microbial Modulation : Recent studies show that it can modulate microbial adhesion in intestinal cell lines, indicating potential prebiotic effects against pathogenic strains .

Q & A

Q. What are the primary analytical techniques for quantifying Naringenin 5-methyl ether in plant extracts or biological matrices?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) detection at 290 nm (its λmax) is standard for quantification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) enhances sensitivity and specificity, particularly in complex biological samples. Calibration curves using certified reference materials and internal standards (e.g., deuterated analogs) ensure accuracy. Sample preparation often includes liquid-liquid extraction or solid-phase extraction to isolate the compound .

Q. What pharmacological activities have been experimentally validated for Naringenin 5-methyl ether?

- Methodological Answer : In vitro assays demonstrate vasodilatory effects in coronary arteries via endothelium-dependent (NO-cGMP pathway) and independent mechanisms (Ca²⁺ channel blockade). Bioactivity studies should include dose-response curves, positive/negative controls (e.g., acetylcholine for endothelial function), and enzyme-linked immunosorbent assays (ELISA) to quantify pathway-specific biomarkers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Naringenin 5-methyl ether across studies?

- Methodological Answer : Discrepancies may arise from variations in compound purity, assay conditions, or model systems. To address this:

- Standardize compound sourcing (≥95% purity by HPLC).

- Replicate experiments across multiple cell lines or tissue models.

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, incubation times).

- Use orthogonal assays (e.g., patch-clamp electrophysiology alongside fluorescence-based Ca²⁺ imaging) to cross-validate mechanisms .

Q. What strategies optimize the bioavailability of Naringenin 5-methyl ether in preclinical models?

- Methodological Answer : Bioavailability enhancement may involve:

- Formulation : Nanoemulsions or liposomes to improve solubility (DMSO/ethanol stock solutions are common but limit in vivo use).

- Prodrug design : Esterification of hydroxyl groups to increase membrane permeability.

- Pharmacokinetic profiling : LC-MS/MS-based plasma/tissue distribution studies in rodent models, with attention to metabolic stability (e.g., cytochrome P450 interactions) .

Q. How can in silico modeling predict the interaction of Naringenin 5-methyl ether with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding sites on proteins (e.g., endothelial nitric oxide synthase). Molecular dynamics simulations (GROMACS) assess binding stability. QSAR models prioritize structural modifications for enhanced affinity. Validation requires in vitro binding assays (e.g., surface plasmon resonance) .

Q. What experimental controls are critical when studying Naringenin 5-methyl ether’s effects on gene expression?

- Methodological Answer : Include:

- Vehicle controls (DMSO/ethanol at matching concentrations).

- Knockout/knockdown models (CRISPR/Cas9) to confirm target specificity.

- Housekeeping gene normalization (e.g., GAPDH, β-actin) in qRT-PCR.

- Epigenetic controls (e.g., histone deacetylase inhibitors) to rule off-target effects .

Methodological Best Practices

- Synthesis & Characterization : Report yields, melting points, and spectral data (NMR chemical shifts, MS fragmentation patterns) to enable replication .

- Bioactivity Studies : Adhere to ARRIVE guidelines for preclinical research, detailing sample sizes, randomization, and blinding .

- Data Reproducibility : Deposit raw data in public repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.